molecular formula C10H10O2 B3115319 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde CAS No. 209256-63-3

3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde

Cat. No.: B3115319
CAS No.: 209256-63-3
M. Wt: 162.18 g/mol
InChI Key: DOJBNJQLPOGDPI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde, also known as chromane-5-carbaldehyde, is an organic compound with the molecular formula C10H10O2. This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring structure. It is a versatile intermediate used in various chemical syntheses and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of salicylaldehyde derivatives with suitable reagents to form the benzopyran ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde exerts its effects is primarily through its reactive aldehyde group. This functional group can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde is unique due to its specific aldehyde positioning, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in synthetic chemistry and various industrial applications .

Biological Activity

3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde is a synthetic organic compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10O2
  • CAS Number : 209256-63-3

The compound features a benzopyran core with a formyl group (-CHO) at the 5-position, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can participate in nucleophilic addition reactions, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzopyran derivatives demonstrate significant activity against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Properties

There is emerging evidence that compounds within the benzopyran family may exhibit anticancer activity. In vitro studies have suggested that these compounds can inhibit cell proliferation in cancer cell lines. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-435 (human melanoma)TBD
DoxorubicinMDA-MB-4350.83

Neuropharmacological Effects

Benzopyran derivatives have also been explored for their effects on the central nervous system. Some studies indicate that modifications in the structure of benzopyrans can lead to enhanced affinity for serotonin receptors, particularly the 5-HT1A receptor, which is associated with anxiolytic effects .

Study on Derivatives

A series of derivatives based on 3,4-dihydrobenzopyran were synthesized to evaluate their affinity for serotonin receptors. Compounds with specific functional groups showed promising results as full agonists at the 5-HT1A receptor, indicating potential for anxiety and depression treatment .

In Vivo Studies

In vivo experiments demonstrated that certain enantiomers of these compounds exhibited significant anxiolytic activity in behavioral models. For example, compound (+)-9g was highlighted as being under clinical investigation due to its efficacy .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJBNJQLPOGDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258599
Record name 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-63-3
Record name 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209256-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2H-3,4-Dihydrobenzopyran-5-yl)methanol was oxidized using DMSO, oxalyl chloride, and triethyl amine similar to the above procedures to give the product as a clear oil (100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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